molecular formula C17H18N6O2 B2440657 1-(4-methoxy-2-methylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea CAS No. 1421490-68-7

1-(4-methoxy-2-methylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea

Cat. No. B2440657
CAS RN: 1421490-68-7
M. Wt: 338.371
InChI Key: FEIWUYBVZMHHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxy-2-methylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as a kinase inhibitor and is used in various fields of research such as biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Spectroscopic Characterization and Reactivity

The compound has been part of studies exploring the reactivity of newly synthesized imidazole derivatives. Spectroscopic characterization, combined with computational study, has shed light on its specific reactive properties. These investigations have utilized techniques such as IR, FT-Raman, and NMR spectra, alongside density functional theory (DFT) calculations. Such studies contribute to understanding the molecular dynamics, molecular electrostatic potential, and interaction with biological molecules, suggesting potential inhibitory activity against specific proteins (Hossain et al., 2018).

Anticancer Investigations

Research into unsymmetrical 1,3-disubstituted ureas, including derivatives similar to the compound , has indicated potential for enzyme inhibition and anticancer activity. These investigations have employed synthesis of various derivatives, exploring their effects on specific cancer cell lines, thereby contributing to the development of new therapeutic agents (Mustafa et al., 2014).

Material Science Applications

Studies have also ventured into the synthesis of compounds with large Stokes' shifts for potential applications in material sciences. These endeavors aim at developing luminescent materials by synthesizing derivatives characterized by their optical properties. The research facilitates advancements in creating low-cost emitters for various technological applications, such as in lighting and displays (Volpi et al., 2017).

Green Chemistry

The compound's synthesis and related reactions have been explored in the context of green chemistry, focusing on environmentally friendly and economically viable processes. These studies aim at developing novel synthetic methods that minimize the environmental impact, furthering the field of sustainable chemical practices (Ma et al., 2016).

properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)-3-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-11-8-14(25-3)4-5-15(11)22-17(24)21-13-9-19-16(20-10-13)23-7-6-18-12(23)2/h4-10H,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIWUYBVZMHHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NC2=CN=C(N=C2)N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.